3-(Bromomethyl)-3-fluorooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-fluorooxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the oxolane ring
Preparation Methods
The synthesis of 3-(Bromomethyl)-3-fluorooxolane can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-3-fluorooxolane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out under mild conditions to ensure selective bromination at the methyl group .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-fluorooxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar compounds to 3-(Bromomethyl)-3-fluorooxolane include:
3-(Chloromethyl)-3-fluorooxolane: Similar in structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-chlorooxolane: Contains both bromine and chlorine atoms, offering unique reactivity patterns.
3-(Bromomethyl)-3-methyloxolane: Lacks the fluorine atom, resulting in different chemical properties and applications.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
3-(bromomethyl)-3-fluorooxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO/c6-3-5(7)1-2-8-4-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQBZFXNOZXLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.